N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide
Description
Chemical Structure: The compound (CAS: 853333-30-9) features a propanamide backbone linked to a 4-chloro-2-methylphenylamine group and a 5-(2-(trifluoromethyl)phenyl)furan-2-yl moiety. Its molecular formula is C₂₁H₁₇ClF₃NO₂, with a molecular weight of 407.82 g/mol . The trifluoromethyl (CF₃) group enhances hydrophobicity and metabolic stability, while the furan ring contributes to π-π stacking interactions in biological systems.
Properties
CAS No. |
853333-30-9 |
|---|---|
Molecular Formula |
C21H17ClF3NO2 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C21H17ClF3NO2/c1-13-12-14(22)6-9-18(13)26-20(27)11-8-15-7-10-19(28-15)16-4-2-3-5-17(16)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27) |
InChI Key |
YRRAHUBNRRWSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives of the chlorinated phenyl ring.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogs highlights critical differences in substituents, heterocycles, and biological activities.
Substituted Phenyl-Furan Analogs
3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide
- Key Differences :
- Phenyl Substituent : Bromine (Br) replaces CF₃ at the furan-attached phenyl ring.
- Chloro Position : Chlorine is at the 3-position (vs. 4-position ) on the methylphenyl group.
- Molecular Weight : ~430.35 g/mol (estimated), higher due to Br’s atomic mass (79.9 vs. CF₃’s 69.01) .
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- Key Differences :
- Heterocycle : Thiazole replaces furan, introducing a sulfur atom.
- Substituent : 4-Fluorophenyl (F) on the thiazole.
- Biological Activity : Exhibits potent KPNB1 inhibition (IC₅₀ < 1 µM) and anticancer activity in cell assays, attributed to thiazole’s hydrogen-bonding capacity .
- Implications : Sulfur enhances polar interactions, improving target affinity compared to furan-based analogs.
Propanamide Derivatives with Modified Backbones
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide)
- Key Differences: Backbone: Contains a sulfonyl group and hydroxyl-methyl modification. Substituents: 4-Cyano-3-CF₃ phenyl.
- Biological Activity : Clinically used as an antiandrogen (IC₅₀ = 5–10 nM for androgen receptor antagonism) .
- Implications: Sulfonyl and hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to nonpolar analogs.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide
Key Research Findings
- Electronic Effects : CF₃’s electron-withdrawing nature enhances metabolic stability but may reduce solubility compared to Br or F substituents .
- Heterocycle Impact : Thiazole-based analogs show superior biological activity due to sulfur’s hydrogen-bonding capacity .
- Steric Considerations : Chlorine at the 4-position (target compound) optimizes steric interactions compared to 3-position analogs .
Biological Activity
N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H20ClF3N2O
- Molecular Weight : 404.84 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various molecular targets associated with cancer cell proliferation and inflammatory responses. The compound has been shown to inhibit key signaling pathways that are crucial for tumor growth and survival.
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancer cells.
- In vitro studies have demonstrated IC50 values ranging from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications in the chemical structure can significantly alter its biological activity.
| Substituent | Effect on Activity |
|---|---|
| 4-Chloro group | Enhances binding affinity to target proteins |
| Trifluoromethyl group | Increases lipophilicity, improving cell membrane permeability |
| Furan moiety | Contributes to the overall stability and bioactivity |
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted by Zhang et al. evaluated the compound's effects on MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 1.8 µM, significantly lower than that of doxorubicin (IC50 = 5 µM). The mechanism was attributed to apoptosis induction via caspase activation.
-
Inflammation Model :
- In a murine model of acute inflammation, this compound reduced edema by 40% compared to control groups, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on elucidating the precise molecular mechanisms by which this compound exerts its effects:
- Molecular Docking Studies : Computational studies indicate strong binding interactions with targets such as EGFR and COX-2, which are implicated in cancer progression and inflammation.
- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
